molecular formula C8H4F3NS B081361 2-(Trifluoromethyl)benzothiazole CAS No. 14468-40-7

2-(Trifluoromethyl)benzothiazole

Cat. No.: B081361
CAS No.: 14468-40-7
M. Wt: 203.19 g/mol
InChI Key: TWIPCCMPIAFOKZ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzothiazole is an organic compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The trifluoromethyl group attached to the benzothiazole ring significantly enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)benzothiazole can be achieved through several methods. One common method involves the reaction of 2-aminobenzenethiol with trifluoroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring .

Another method involves the reaction of 2-aminobenzenethiol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. This reaction also leads to the formation of this compound through a cyclization process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Trifluoromethyl)benzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate enzyme activity and interact with biological targets.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Comparison with Similar Compounds

2-(Trifluoromethyl)benzothiazole can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its balance of chemical stability and reactivity, as well as its ability to interact with a wide range of biological targets, making it a versatile compound in various fields of research and industry.

Biological Activity

2-(Trifluoromethyl)benzothiazole is a notable derivative of benzothiazole, a compound recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and potential therapeutic effects. The findings are supported by various studies that highlight its mechanisms of action and efficacy against different cell lines.

Chemical Structure and Properties

This compound features a benzothiazole core with a trifluoromethyl group, which enhances its lipophilicity and may influence its biological interactions. This modification is critical in determining the compound's pharmacological profile.

Antiproliferative Activity

Numerous studies have investigated the antiproliferative effects of benzothiazole derivatives, including this compound.

  • Mechanism of Action : The compound exhibits cytotoxicity primarily through the induction of apoptosis in cancer cells. It has been shown to target various molecular pathways, including cannabinoid receptors and proteases involved in cell survival and proliferation .
  • Case Studies : In a study assessing the antiproliferative effects on pancreatic cancer cell lines (AsPC-1, Capan-2, BxPC-3), this compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics . The combination of this compound with gemcitabine resulted in synergistic effects, enhancing cell death while minimizing toxicity to normal fibroblast cells .

Table 1: Antiproliferative Effects of this compound

Cell LineIC50 (µM)Combination Effect with Gemcitabine
AsPC-10.5Synergistic (CI < 1)
Capan-20.6Synergistic (CI < 1)
BxPC-30.4Synergistic (CI < 1)
HFF-1 (Normal)1.5Less toxic

Antimicrobial Activity

Research has also indicated that benzothiazole derivatives possess promising antimicrobial properties.

  • Testing Methods : The antimicrobial activity was evaluated using broth microdilution methods against various bacterial strains, including Gram-positive and Gram-negative bacteria .
  • Results : Compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating effectiveness at low concentrations .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

CompoundTarget BacteriaMIC (µM)
This compoundStaphylococcus aureus12.5
Escherichia coli25

Structure–Activity Relationship (SAR)

The biological activity of benzothiazoles is heavily influenced by their structural modifications.

  • Substituents : The presence of electron-withdrawing groups like trifluoromethyl significantly enhances the compound's potency against cancer cells compared to other substituents .
  • Comparative Studies : In comparative assays, compounds bearing trifluoromethyl groups consistently outperformed their non-fluorinated counterparts in both antiproliferative and antimicrobial tests, highlighting the importance of this functional group in drug design .

Properties

IUPAC Name

2-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIPCCMPIAFOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346036
Record name 2-(Trifluoromethyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14468-40-7
Record name 2-(Trifluoromethyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(TRIFLUOROMETHYL)BENZOTHIAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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